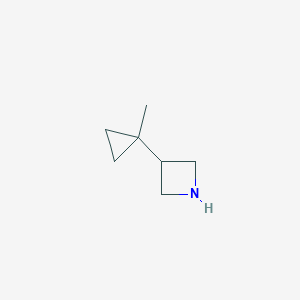

3-(1-Methylcyclopropyl)azetidine

Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Chemistry

Four-membered nitrogen heterocycles, particularly azetidines, occupy a unique space in organic chemistry. rsc.org Their significance stems from a combination of inherent ring strain and the presence of a nitrogen atom, which imparts distinct reactivity and physical properties. rsc.orgrsc.org The ring strain of azetidine (B1206935) is approximately 25.4 kcal/mol, positioning it between the highly reactive aziridines and the more stable pyrrolidines. rsc.orgresearchgate.net This intermediate strain level allows for controlled ring-opening reactions, making azetidines valuable synthetic intermediates. rsc.orgmagtech.com.cn

Azetidines serve as versatile building blocks in the synthesis of more complex molecules. fiveable.mersc.org Their three-dimensional structure and ability to introduce a nitrogen atom into a carbon framework make them attractive motifs in drug discovery and materials science. researchgate.netresearchgate.net The nitrogen atom can be readily functionalized, and the ring itself can act as a rigid scaffold, influencing the conformation of appended substituents. youtube.comnih.gov

Historical Context of Azetidine Synthesis and Reactivity

The synthesis of azetidines has historically been challenging due to the inherent strain of the four-membered ring. acs.orgnih.gov Early methods often involved the cyclization of 3-aminopropanols or other linear precursors, though these were sometimes hampered by low yields and harsh reaction conditions. wikipedia.orgrsc.org A significant advancement came with the reduction of β-lactams (azetidin-2-ones), which are more readily accessible. wikipedia.orgresearchgate.net

Over the years, a variety of synthetic strategies have been developed, including:

Intramolecular cyclization: This remains a common approach, often involving the formation of a carbon-nitrogen bond. magtech.com.cn

[2+2] Cycloadditions: Photochemical methods, such as the aza Paternò-Büchi reaction, have emerged as powerful tools for constructing the azetidine ring. rsc.org

Ring contraction and expansion: These methods utilize other heterocyclic systems to form the azetidine core. magtech.com.cn

The reactivity of azetidines is largely dictated by their ring strain. rsc.org They can undergo nucleophilic ring-opening reactions, often facilitated by activation of the nitrogen atom with an electrophile or through the formation of an azetidinium salt. magtech.com.cnyoutube.com These reactions provide access to a diverse range of functionalized acyclic amines.

Structural Framework of 3-(1-Methylcyclopropyl)azetidine within Azetidine Chemistry

The compound this compound presents a unique structural combination. It features an azetidine ring substituted at the 3-position with a 1-methylcyclopropyl group. vulcanchem.com This substitution pattern is of particular interest in medicinal chemistry. researchgate.net The cyclopropyl (B3062369) group, itself a strained ring system, introduces additional conformational constraints and can influence the electronic properties of the molecule. The methyl group on the cyclopropane (B1198618) ring creates a stereocenter, adding to the structural complexity and potential for stereospecific interactions.

The synthesis of such 3-substituted azetidines has been advanced by modern synthetic methodologies. For instance, strain-release strategies involving azabicyclo[1.1.0]butane precursors have proven effective for creating the this compound scaffold. vulcanchem.com This particular structural motif is a compelling target for synthetic chemists due to its potential applications in the development of novel bioactive compounds.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H13N |

|---|---|

Molecular Weight |

111.18 g/mol |

IUPAC Name |

3-(1-methylcyclopropyl)azetidine |

InChI |

InChI=1S/C7H13N/c1-7(2-3-7)6-4-8-5-6/h6,8H,2-5H2,1H3 |

InChI Key |

VQVLRZRLGCGTJN-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C2CNC2 |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 3 1 Methylcyclopropyl Azetidine and Azetidine Systems

Ring-Opening Reactions of Azetidine (B1206935) Derivatives

The relief of ring strain is a primary driving force for the reactions of azetidines, with ring-opening being a prominent pathway. nih.govrsc.org These reactions can be initiated by either nucleophiles or acids.

The direct reaction of nucleophiles with the azetidine ring typically requires activation of the azetidine, often by converting the nitrogen to a better leaving group, such as in an azetidinium salt. magtech.com.cnnih.gov The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn

In unsymmetrically substituted azetidines, nucleophiles generally attack the less sterically hindered carbon atom adjacent to the nitrogen. magtech.com.cn For a hypothetical N-activated 3-(1-methylcyclopropyl)azetidinium salt, nucleophilic attack would be expected to occur at the C2 or C4 position. The 1-methylcyclopropyl group at C3 would likely exert some steric hindrance, potentially influencing the trajectory of the incoming nucleophile but not being the primary determinant of the attack site, which is typically at the α-carbons.

The nature of the nucleophile also plays a crucial role. While many nucleophiles can participate in these reactions, including halides, amines, and alcohols, carbon nucleophiles like organolithium and organocuprate reagents are also effective. nih.govwikipedia.org

A variety of substituted azetidines have been shown to undergo nucleophilic ring-opening to yield functionalized linear amines. nih.gov For instance, the ring-opening of azetidiniums with various nucleophiles often proceeds with high stereoselectivity and regioselectivity. nih.gov

| Azetidinium Derivative | Nucleophile | Product Type | Reference |

| 2-Arylazetidine-2-carboxylic acid ester-derived tetraalkyl ammonium (B1175870) salts | Halides (e.g., from Bu4NX) | Tertiary alkyl halides | researchgate.net |

| General Azetidinium Salts | Various Nucleophiles | Polysubstituted linear amines | nih.gov |

Table 1: Examples of Nucleophilic Ring-Opening Reactions of Azetidinium Salts

Azetidines can undergo ring-opening reactions under acidic conditions. nih.gov Protonation of the nitrogen atom enhances the ring strain and makes the C-N bonds more susceptible to cleavage. The subsequent attack by a nucleophile, which can be the conjugate base of the acid or another species present in the reaction mixture, leads to the ring-opened product.

For N-substituted azetidines, acid-mediated intramolecular ring-opening can occur if a suitable internal nucleophile is present. nih.gov For example, N-substituted azetidines with a pendant amide group have been shown to undergo decomposition through intramolecular nucleophilic attack of the amide oxygen onto a ring carbon following protonation of the azetidine nitrogen. nih.gov The stability of these compounds is influenced by the basicity of other groups in the molecule; for instance, the presence of a more basic pyridyl nitrogen can decrease the pKa of the azetidine nitrogen, thereby stabilizing the ring. nih.gov

In the case of 2,2-disubstituted azetidine carbamates, Brønsted acids can promote a ring expansion to form 6,6-disubstituted 1,3-oxazinan-2-ones. acs.org This reaction is proposed to proceed through protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate that is stabilized by an aryl substituent. This intermediate is then trapped by the carbamate (B1207046) oxygen. acs.org While 3-(1-methylcyclopropyl)azetidine lacks an aryl group at the 2-position, the principle of acid-catalyzed C-N bond cleavage remains relevant.

| Azetidine Derivative | Acid | Product | Mechanism | Reference |

| N-Aryl azetidines with pendant amide | Acid | Decomposed ring-opened product | Intramolecular nucleophilic attack by amide | nih.gov |

| 2-Ester-2-arylazetidine carbamates | Brønsted acids | 6,6-Disubstituted 1,3-oxazinan-2-ones | Ring expansion via carbocation intermediate | acs.org |

| cis-3,4-Epoxy amines | La(OTf)3 | Azetidines | Intramolecular regioselective aminolysis | frontiersin.org |

Table 2: Examples of Acid-Catalyzed Reactions of Azetidine Derivatives

Transformations Involving the Azetidine Nitrogen

The nitrogen atom of the azetidine ring is a key site for functionalization, behaving as a typical secondary amine.

The nitrogen of the azetidine ring can act as a nucleophile, readily undergoing reactions such as alkylation and acylation. phasetransfercatalysis.com For instance, N-alkylation of azetidine can be achieved using phase-transfer catalysis (PTC). phasetransfercatalysis.com This method is effective even though azetidine lacks activating groups to increase the acidity of the N-H bond. phasetransfercatalysis.com

The synthesis of various 1,3-disubstituted azetidines has been accomplished through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org This highlights the utility of nucleophilic substitution on the nitrogen to build more complex azetidine-containing structures.

In the context of this compound, the nitrogen atom would be expected to exhibit typical secondary amine reactivity, allowing for the introduction of a wide range of substituents at the N1 position through standard alkylation and acylation procedures.

Ring expansion reactions provide a powerful method for transforming azetidines into larger, often more complex, heterocyclic systems. These reactions can be initiated by the formation of an ammonium ylide, which then undergoes a rearrangement. For example, the reaction of an azetidine with a diazo compound in the presence of a copper catalyst can lead to a one-carbon ring expansion to form a pyrrolidine (B122466) via a magtech.com.cnnih.gov-Stevens rearrangement. nih.gov

Another approach involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines to yield highly substituted methylene azetidines in a formal [3+1] ring expansion. nih.gov While this is a synthesis of azetidines, the principle of ring expansion from a smaller ring is a key concept in heterocyclic chemistry.

A rare aziridine (B145994) to azetidine rearrangement has been observed in the synthesis of 3-methoxy-3-methylazetidines, proceeding through a bicyclic aziridinium (B1262131) intermediate. acs.org

Stereochemical Aspects of Azetidine Transformations

The stereochemistry of reactions involving azetidines is a critical consideration, particularly in the synthesis of chiral molecules for pharmaceutical applications.

Ring-opening reactions of azetidiniums often proceed in a stereoselective manner. nih.gov The nucleophilic attack generally occurs via an SN2 mechanism, resulting in an inversion of configuration at the reacting carbon center. The stereochemical outcome of these reactions can be predicted and controlled, allowing for the synthesis of enantiomerically enriched linear amines. nih.gov

The synthesis of azetidines can also be achieved with high stereocontrol. For example, the intramolecular amination of organoboronates can produce chiral azetidines. organic-chemistry.org Furthermore, a stereoselective [3+1] ring expansion of methylene aziridines allows for the transfer of chirality from the substrate to the azetidine product. nih.gov

In the case of this compound, if the molecule were chiral (for example, if another substituent were present), any reaction at a stereocenter would need to be considered in terms of its stereochemical outcome. The rigidity of the azetidine ring can influence the facial selectivity of reactions at adjacent positions.

Regioselectivity in Ring-Forming Reactions

The synthesis of substituted azetidines often involves cyclization reactions where regioselectivity is a critical parameter to control. The formation of the four-membered ring over thermodynamically more favorable five- or six-membered rings can be achieved under kinetic control. nih.gov

One common strategy for azetidine synthesis is the intramolecular cyclization of γ-amino alcohols or their derivatives. The regioselectivity of this ring closure (4-exo-tet versus 5-endo-tet) is influenced by several factors, including the nature of the substituents, the protecting group on the nitrogen, and the reaction conditions. For instance, a general and scalable two-step method for the synthesis of 2-arylazetidines has been described where the four-membered ring is formed regio- and diastereoselectively by treating key intermediates with a superbase mixture of lithium diisopropylamide and potassium tert-butoxide at low temperatures. acs.org This kinetically controlled reaction exclusively yields the azetidine, preventing the formation of the thermodynamically favored pyrrolidine. acs.org

Another approach involves the ring expansion of smaller heterocycles. For example, the reaction of rhodium-bound carbenes with bicyclic methylene aziridines results in a [3+1] ring expansion to produce highly substituted methylene azetidines with excellent regioselectivity. nih.gov The strain and structure of the starting methylene aziridine direct a ring-opening/ring-closing cascade that is highly regioselective. nih.gov Similarly, the thermodynamically controlled rearrangement of 2-bromomethyl-2-methylaziridines can lead to 3-substituted azetidines. rsc.org

In the context of This compound , the regioselectivity of its synthesis would heavily depend on the chosen synthetic route. If synthesized via an intramolecular cyclization of a precursor like 1-amino-2-(1-methylcyclopropyl)propan-3-ol, the reaction conditions would need to be carefully optimized to favor the 4-exo-tet cyclization. The bulky 1-methylcyclopropyl group at the C3 position could sterically influence the transition state, potentially favoring the formation of the desired four-membered ring.

Relay catalysis strategies have also been employed, such as a [3+1]-annulation reaction between cyclopropane (B1198618) 1,1-diesters and aromatic amines, which yields biologically relevant azetidines. organic-chemistry.org The regioselectivity in such reactions is governed by the electronic nature of the reactants and the catalyst system employed. organic-chemistry.org

| Precursor Type | Reaction Type | Regioselectivity | Product | Reference |

| γ-Amino alcohol derivative | Intramolecular Cyclization (Superbase-induced) | High (4-exo-tet favored) | 2-Arylazetidine | acs.org |

| Bicyclic methylene aziridine | [3+1] Ring Expansion (Rh-carbene) | Excellent | Methylene azetidine | nih.gov |

| 2-Bromomethyl-2-methylaziridine | Ring Enlargement | Controlled by nucleophile/solvent | 3-Substituted azetidine | rsc.org |

| Cyclopropane 1,1-diester & Amine | [3+1] Annulation (Relay Catalysis) | High | Substituted azetidine | organic-chemistry.org |

Diastereoselectivity and Enantioselectivity in Synthesis and Transformations

The control of stereochemistry is paramount in the synthesis of biologically active molecules. The generation of chiral centers in the azetidine ring can be achieved through various diastereoselective and enantioselective strategies.

Diastereoselectivity is often controlled in cyclization and ring-expansion reactions. For example, the iodine-mediated cyclization of homoallyl amines yields cis-2,4-disubstituted azetidines through a 4-exo-trig cyclization with complete stereocontrol. nih.gov In the synthesis of 2,3-disubstituted azetidines, a copper-catalyzed boryl allylation of azetines installs two new stereogenic centers with complete control over relative stereochemistry, exclusively forming the cis-isomer. acs.org The syn-addition mechanism of the borylcupration step governs this high diastereoselectivity. acs.org Similarly, a superbase-induced cyclization to form 2,3-disubstituted azetidines has been shown to produce the trans products with high diastereoselectivity under kinetic control. acs.org

For This compound , which has a single stereocenter at the C3 position if the nitrogen is unsubstituted or symmetrically substituted, enantioselectivity would be the primary concern during its synthesis from an achiral precursor.

Enantioselective synthesis of azetidines has been achieved through several methods:

Catalytic Asymmetric Cycloadditions: A [3+1]-cycloaddition of racemic donor-acceptor aziridines with isocyanides, catalyzed by a chiral N,N'-dioxide/Mg(II) complex, provides enantioenriched exo-imido azetidines with up to 94% ee. nih.gov

Chiral Auxiliaries: The use of chiral tert-butanesulfinamides provides a general and scalable method for producing enantioenriched C2-substituted azetidines. This approach involves the condensation of the auxiliary with a 1,3-bis-electrophile, followed by organometallic addition and intramolecular cyclization with high diastereoselectivity, which after deprotection yields the enantiopure azetidine.

Enzymatic Reactions: An enzymatic platform using an iridium-containing cytochrome P450 has been developed for the enantioselective synthesis of spirocyclic cyclopropane-fused azetidines. This method achieves high enantioselectivity (up to 97% ee) for the cyclopropanation of methylene azetidines. acs.org

Gold-Catalyzed Cyclization: Chiral azetidin-3-ones can be synthesized with excellent enantiomeric excess (>98% e.e.) via a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov

The enantioselective synthesis of This compound would likely require a tailored approach, possibly involving a chiral catalyst capable of differentiating the enantiotopic faces of an appropriate precursor, or the use of a chiral auxiliary. The steric hindrance imposed by the 1-methylcyclopropyl group would be a key factor in catalyst or auxiliary selection to achieve high levels of stereocontrol.

| Method | Stereocontrol | Example Product Class | Selectivity | Reference |

| Copper-Catalyzed Boryl Allylation | Diastereoselective | cis-2,3-Disubstituted azetidines | Complete cis selectivity | acs.org |

| Superbase-Induced Cyclization | Diastereoselective | trans-2,3-Disubstituted azetidines | High trans selectivity | acs.org |

| Chiral N,N'-dioxide/Mg(II) Catalysis | Enantioselective | exo-Imido azetidines | Up to 94% ee | nih.gov |

| Gold-Catalyzed Oxidative Cyclization | Enantioselective | Chiral azetidin-3-ones | >98% ee | nih.gov |

| Enzymatic Cyclopropanation | Enantioselective | Spiro-cyclopropyl azetidines | Up to 97% ee | acs.org |

Role of Ring Strain in Azetidine Reactivity

The chemical behavior of azetidines is fundamentally governed by their ring strain, which is estimated to be approximately 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the relatively unreactive, strain-free pyrrolidines (5.4 kcal/mol). rsc.org This moderate strain makes azetidines stable enough for handling and isolation while also rendering them susceptible to unique ring-opening and ring-expansion reactions under appropriate conditions. rsc.orgrsc.org

The relief of ring strain is a powerful thermodynamic driving force for many reactions involving azetidines. This "strain-release" reactivity can be triggered by various means, including acid promotion, Lewis acid catalysis, or N-activation. nih.govrsc.org For example, nucleophilic ring-opening reactions are a major class of transformations for azetidines. nih.gov However, unlike the more reactive aziridines, azetidines often require activation, such as conversion to a quaternary azetidinium salt, to facilitate the cleavage of the C-N bond. nih.gov

The presence of a substituent can significantly influence the reactivity. In the case of This compound , the molecule possesses two strained rings: the azetidine ring and the cyclopropane ring. The cyclopropyl (B3062369) group itself is known to have electronic properties similar to a double bond and can participate in reactions involving ring-opening. The juxtaposition of these two strained systems could lead to unique reactivity.

The 1-methylcyclopropyl group is primarily a sterically demanding, non-polar substituent. Its presence at the C3 position would influence the accessibility of the ring atoms to external reagents. More interestingly, the combination of the inherent strain of the azetidine with that of the cyclopropyl ring could make the molecule more prone to reactions that relieve the strain of one or both rings. For example, under certain catalytic conditions, a rearrangement involving the opening of the cyclopropyl ring to form a larger carbocyclic system fused to the azetidine, or a complete restructuring of the bicyclic system, could be envisioned. Such strain-release-driven transformations are a cornerstone of modern synthetic chemistry, enabling the rapid construction of complex molecular architectures. chemrxiv.org

Computational and Theoretical Investigations of Azetidine Chemistry

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of reactions involving azetidines. These calculations can map out the entire energy landscape of a reaction, identifying intermediates and, most importantly, the transition states that control the reaction rate and selectivity.

The synthesis of substituted azetidines often presents challenges in controlling regioselectivity. Computational models have proven effective in predicting and explaining the observed outcomes of such reactions. rsc.org For instance, in the synthesis of 2-arylazetidines, DFT calculations have been used to explain the regioselectivity by analyzing the transition states leading to different products. acs.orgresearchgate.net These studies reveal that the formation of the four-membered azetidine (B1206935) ring can be kinetically favored over the thermodynamically more stable five-membered pyrrolidine (B122466) ring under specific conditions. acs.orgresearchgate.net

In the context of 3-(1-methylcyclopropyl)azetidine synthesis, quantum chemical calculations could be employed to predict the regioselectivity of ring-forming reactions. For example, in an intramolecular cyclization to form the azetidine ring, there might be competing pathways leading to the formation of other ring sizes. DFT calculations can determine the activation energies for each pathway, thereby predicting the major product. The regioselectivity in such cases is often governed by a delicate balance of ring strain in the transition state and the electronic effects of the substituents. acs.org

A general example of how computational chemistry can predict regioselectivity is seen in the La(OTf)₃-catalyzed intramolecular aminolysis of epoxy amines. frontiersin.org Calculations have shown that while the formation of a pyrrolidine ring is thermodynamically favored, the coordination of a lanthanum catalyst can significantly lower the transition state energy for azetidine formation, thus reversing the regioselectivity. frontiersin.org

Table 1: Illustrative Calculated Activation Energies for Competing Ring Closures

| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|

| 4-exo-dig (Azetidine formation) | 15.2 | Favored |

| 5-endo-dig (Pyrrolidine formation) | 18.5 | Disfavored |

Note: The data in this table is illustrative and based on general findings for anti-Baldwin radical cyclizations of ynamides to form azetidines, as specific data for this compound is not available. nih.gov

The elucidation of reaction pathways through the study of transition state energetics is a cornerstone of computational chemistry. For azetidine synthesis, this involves calculating the Gibbs free energy of activation (ΔG‡) for various possible reaction steps. A lower activation energy indicates a faster reaction rate.

For example, in the synthesis of azetidines from the ring-opening of azabicyclo[1.1.0]butanes (ABBs) through radical strain-release photocatalysis, DFT calculations have been crucial in understanding the mechanism. chemrxiv.orgresearchgate.net These calculations can model the key energy-transfer processes and the subsequent radical interception that leads to the formation of the azetidine ring. chemrxiv.orgresearchgate.net

Transition state analysis has also been pivotal in understanding the stereochemical outcome of azetidine-forming reactions. For instance, in the synthesis of 2-arylazetidines, calculations have shown that the trans isomers are generally more stable than the cis isomers due to steric hindrance. However, the reaction is often kinetically controlled, leading to the formation of the less stable isomer as the major product. acs.org

In the case of a hypothetical synthesis of this compound, computational analysis of the transition states would be critical. The bulky 1-methylcyclopropyl group at the 3-position would likely influence the energetics of the transition states, favoring pathways that minimize steric clashes.

Table 2: Illustrative Thermodynamic Data for Azetidine Isomer Formation

| Isomer | Relative Gibbs Free Energy (kcal/mol) | Kinetic vs. Thermodynamic Product |

|---|---|---|

| trans-Azetidine | 0.0 | Thermodynamic |

| cis-Azetidine | +2.5 | Kinetic |

Note: This data is representative of general findings for substituted azetidines and is not specific to this compound. The relative energies can vary significantly based on the substituents. acs.org

Molecular Modeling for Substrate Scope Prediction

Molecular modeling techniques can be used to predict the reactivity of different substrates in a given reaction, thereby forecasting the substrate scope. This is particularly valuable in complex reactions where experimental screening of a large number of substrates would be time-consuming and costly.

Photocatalytic methods for azetidine synthesis have gained significant attention due to their mild reaction conditions and ability to access highly functionalized products. rsc.orgnih.govacs.org Molecular modeling plays a key role in understanding and predicting the efficiency of these reactions.

For example, in the visible-light-mediated intermolecular [2+2] photocycloaddition to form azetidines, the reactivity of different alkenes can be predicted by modeling their interaction with the excited state of the photocatalyst. nih.gov Factors such as the electronic properties of the alkene and steric hindrance can be computationally evaluated to predict whether a particular substrate will be suitable for the reaction.

In a potential photocatalytic synthesis of this compound, molecular modeling could predict the feasibility of using a specific alkene precursor. The model could assess the steric and electronic compatibility of the 1-methylcyclopropyl group with the proposed photocatalytic cycle.

Computational analysis can also shed light on the factors that influence reaction yields. By modeling the entire reaction mechanism, including potential side reactions and decomposition pathways, it is possible to identify the bottlenecks that limit the yield of the desired azetidine product.

For instance, in copper-catalyzed photoinduced radical cyclization of ynamides to form azetidines, DFT calculations have been used to understand the preference for the desired 4-exo-dig cyclization over the alternative 5-endo-dig pathway, which would lead to a different product. nih.gov These calculations can reveal how the electronic nature of the substituents on the ynamide influences the regioselectivity and, consequently, the yield of the azetidine. nih.gov

Table 3: Illustrative Predicted vs. Experimental Yields for a Photocatalytic Azetidination

| Substrate | Predicted Reactivity (Relative Scale) | Experimental Yield (%) |

|---|---|---|

| Styrene | High | 85 |

| 1-Hexene | Moderate | 62 |

| Cyclohexene | High | 78 |

Note: This table provides a conceptual illustration of how computational predictions can correlate with experimental outcomes in photocatalytic azetidine synthesis. The data is not from a specific study on this compound.

Conformational Analysis of Azetidine Rings and Substituted Derivatives

The four-membered azetidine ring is not planar and exists in a puckered conformation. The specific conformation adopted can have a significant impact on the molecule's physical properties and biological activity. Computational methods are widely used to study the conformational preferences of azetidine and its derivatives. nih.gov

The puckering of the azetidine ring can be influenced by the nature and position of substituents. researchgate.net For a molecule like this compound, the bulky substituent at the 3-position would be expected to have a pronounced effect on the ring's conformation.

Computational studies on other substituted azetidines have shown that the ring can adopt different puckered states, and the energy difference between these states can be small. nih.govresearchgate.net The preferred conformation is often a compromise between minimizing torsional strain within the ring and avoiding steric clashes between substituents. In some cases, intramolecular interactions, such as hydrogen bonding, can also play a role in stabilizing a particular conformation. nih.gov

For this compound, a conformational analysis using molecular mechanics or quantum chemical methods could predict the most stable puckered conformation of the azetidine ring and the preferred orientation of the 1-methylcyclopropyl group. This information would be valuable for understanding its interactions with biological targets or for designing further chemical modifications.

Strain Energy Analysis of Four-Membered Rings

The azetidine ring is a four-membered heterocycle characterized by considerable ring strain due to the deviation of its bond angles from the ideal sp³ tetrahedral angle of 109.5°. This inherent strain is a driving force for the reactivity of azetidines and is a key feature in their application as building blocks in medicinal chemistry and organic synthesis. researchgate.net The total strain energy of the parent azetidine is significant, making it more stable than the highly reactive three-membered aziridine (B145994) ring, yet reactive enough for unique chemical transformations. researchgate.net

| Compound | Ring Size | Heteroatom | Ring Strain Energy (kcal/mol) |

|---|---|---|---|

| Cyclopropane (B1198618) | 3 | None | 27.5 |

| Aziridine | 3 | N | 27.0 |

| Cyclobutane | 4 | None | 26.5 |

| Azetidine | 4 | N | ~25-26 |

| 1,3,3-Trinitroazetidine (B1241384) (TNAZ) | 4 | N | Higher due to substituents |

This table presents generally accepted or calculated values for ring strain energy to provide context for the strain inherent in the azetidine and cyclopropane moieties.

Influence of Substituents on Azetidine Conformation

Unlike a planar cyclobutane, the azetidine ring is typically puckered to relieve some torsional strain. This puckering creates two distinct positions for substituents: axial and equatorial. The conformational preference of the ring and its substituents is a delicate balance of steric and electronic effects. The nitrogen atom in the ring also undergoes inversion, further complicating the conformational landscape.

The substitution pattern dramatically influences the ring's conformation. acs.org For 3-substituted azetidines, the substituent's size and nature dictate its preferred orientation. A bulky substituent, such as the 1-methylcyclopropyl group in this compound, would be expected to strongly favor the equatorial position to minimize steric clashes with the rest of the ring. This preference would, in turn, influence the degree of ring puckering.

Computational studies on various azetidine derivatives have confirmed these principles. For example, DFT calculations on nitroimine derivatives of azetidine have been used to determine stable conformations and analyze bonding. researchgate.net Similarly, studies on C3-substituted azetidines have shown that they can be efficiently synthesized, and their stereochemistry can be controlled, highlighting the importance of understanding conformational preferences. nih.gov Quantum chemical methods can precisely calculate the energy differences between various conformers, providing a detailed picture of the molecule's structural dynamics. researchgate.net

| Substituent at C3 | Predicted Preferred Orientation | Expected Impact on Ring Puckering |

|---|---|---|

| -H | N/A | Standard puckering angle |

| -F | Axial (due to electronic effects) | Can increase puckering |

| -CH₃ | Equatorial | Minor increase in puckering |

| -t-Butyl | Strongly Equatorial | Significant influence on pucker angle |

| -1-Methylcyclopropyl | Strongly Equatorial | Significant influence, requires specific calculation |

This table illustrates the general principles of how substituents at the C3 position are predicted to influence the conformation of the azetidine ring.

Computational Approaches for Designing Novel Azetidine Architectures

Computational chemistry is not only descriptive but also predictive, playing a vital role in the design of new molecules. mit.edu For azetidine-based scaffolds, computational approaches are used to design novel architectures with specific properties, particularly in the context of drug discovery. researchgate.netnih.gov

The design process often begins with a core scaffold, such as this compound. Using computational tools, chemists can explore how modifications to this core structure affect its properties. For instance, researchers have used computational models to predict the reactivity of precursors in photocatalyzed reactions to form azetidines, allowing them to pre-screen which substrate pairs will be successful. mit.edu This approach saves significant time and resources compared to traditional trial-and-error experimentation.

Furthermore, computational methods like molecular docking and molecular dynamics simulations are employed to predict how novel azetidine derivatives will interact with biological targets, such as proteins or enzymes. researchgate.net In one study, quantum chemical methods were used to analyze a novel azetidine derivative, followed by molecular docking to investigate its antiviral potential. researchgate.net This workflow, from theoretical property calculation to simulated biological activity, is a cornerstone of modern drug design. By applying these methods to the this compound scaffold, a library of virtual compounds could be created and screened for potential therapeutic applications, guiding synthetic efforts toward the most promising candidates.

Spectroscopic Characterization Techniques for Azetidine Compounds

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of 3-(1-Methylcyclopropyl)azetidine. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), the elemental composition can be unambiguously established, differentiating it from other compounds with the same nominal mass. For instance, ultra-high-resolution mass spectrometry is a powerful tool for the discovery and characterization of nitrogen-containing molecules. mdpi.com

The fragmentation of azetidine (B1206935) derivatives in the mass spectrometer is influenced by the substitution pattern. medwinpublishers.com Common fragmentation pathways for cyclic amines often involve alpha-cleavage, which is the breaking of a carbon-carbon bond adjacent to the nitrogen atom. researchgate.net For this compound, characteristic fragmentation would likely involve the loss of the methylcyclopropyl group or fragmentation of the azetidine ring itself. The analysis of these fragment ions in the MS/MS spectrum would provide further corroboration of the proposed structure.

A hypothetical HRMS fragmentation table for this compound is outlined below.

| Fragment Ion (m/z) | Possible Neutral Loss | Inferred Fragment Structure |

| [M - CH₃]⁺ | CH₃ radical | Loss of the methyl group from the cyclopropyl (B3062369) moiety |

| [M - C₄H₇]⁺ | Methylcyclopropyl radical | Cleavage of the bond between the azetidine and cyclopropyl rings |

| [M - C₂H₄]⁺ | Ethene | Ring opening and fragmentation of the azetidine ring |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Reaction Monitoring

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for monitoring the progress of chemical reactions, including the synthesis of azetidine derivatives. nih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the identification and quantification of reactants, intermediates, and products in a reaction mixture.

In the synthesis of azetidine scaffolds, LC-MS is frequently used to confirm the disappearance of starting materials and the formation of the desired product. nih.gov For instance, during the synthesis of various azetidine-based scaffolds, reaction completion was monitored by LC-MS, ensuring that the reaction proceeded as expected before moving to the next step or workup procedure. nih.gov The high sensitivity and specificity of LC-MS make it an ideal tool for real-time analysis, providing chemists with critical information to optimize reaction conditions such as temperature, reaction time, and catalyst loading.

Table 1: Representative LC-MS Data for Azetidine Synthesis Monitoring

| Compound | Synthesis Step | LC-MS Observation | Reference |

| Allylated azetidine intermediate | Allylation | Complete disappearance of starting material and formation of new product | nih.gov |

| Trisubstituted azetidines (5a-d) | Cyclization | Complete disappearance of starting material | nih.govacs.org |

| Azetidine 16 | [2+2] Cycloaddition | Formation of the desired product confirmed | nih.gov |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. In the context of azetidine compounds, IR spectroscopy provides valuable information about the N-H, C-N, and C-H bonds within the four-membered ring and its substituents. jmchemsci.comwisdomlib.org

The IR spectrum of the parent compound, azetidine, has been a subject of study, with analyses of its far-infrared spectrum helping to understand the ring-puckering potential. tandfonline.com For substituted azetidines, characteristic absorption bands can be observed. For example, in the synthesis of various azetidine derivatives, IR spectroscopy was used alongside other techniques to confirm the chemical structures of the synthesized compounds. jmchemsci.comwisdomlib.org The presence or absence of specific peaks, such as the N-H stretching vibration (typically around 3300-3500 cm⁻¹) or C=O stretching in azetidin-2-ones (around 1730-1760 cm⁻¹), can confirm successful transformations. jmchemsci.com

Table 2: Characteristic IR Absorption Frequencies for Azetidine Derivatives

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Reference |

| Amine | N-H Stretch | 3410, 3400 | jmchemsci.com |

| Alkane | C-H Stretch | 2982, 2870 | jmchemsci.com |

| Carbonyl (in azetidin-2-one) | C=O Stretch | 1625 | jmchemsci.com |

| C-Cl | C-Cl Stretch | 724 | jmchemsci.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. acs.org This method is invaluable for unambiguously determining the stereochemistry and conformation of azetidine derivatives. nih.gov

Several studies have utilized X-ray crystallography to elucidate the structures of complex azetidine compounds. For example, the relative and absolute stereochemistry of the HI salt of a 2,4-cis-disubstituted azetidine derivative was determined by single-crystal X-ray diffraction analysis. nih.gov This analysis confirmed the cis relationship between the substituents on the azetidine ring. nih.gov Similarly, the crystal structure of 1,3,3-trinitroazetidine (B1241384) has been reported, providing detailed bond lengths and angles for this energetic material. acs.org The data obtained from X-ray crystallography, such as unit-cell parameters and space group, are crucial for understanding the solid-state packing and intermolecular interactions of these compounds. nih.goveurjchem.com

Table 3: Crystallographic Data for Representative Azetidine Compounds

| Compound | Crystal System | Space Group | Key Findings | Reference |

| HI salt of (2S, 4R)-azetidine derivative | Orthorhombic | P2₁2₁2₁ | Determined relative and absolute stereochemistry | nih.gov |

| 1,3,3-trinitroazetidine | Monoclinic | P2₁/n | Provided detailed bond lengths and angles | acs.org |

| l-azetidine-2-carboxylate hydrolase | Monoclinic | P2₁ | Determined unit-cell parameters and crystal structure | nih.gov |

Advanced Spectroscopic Methods, e.g., Mössbauer Spectroscopy

While less common for routine characterization of organic molecules like this compound, advanced spectroscopic methods can provide specialized information. Mössbauer spectroscopy, for instance, is a nuclear technique that probes the local environment of specific isotopes, most commonly ⁵⁷Fe. Its application to azetidine chemistry would generally be limited to cases where the azetidine is part of a metal-containing complex, such as an organometallic catalyst or a metalloenzyme.

There is currently no direct literature found applying Mössbauer spectroscopy to the specific compound this compound. The technique's utility is primarily for studying iron-containing species or other Mössbauer-active nuclei. For nitrogen-containing heterocycles in general, its application would be indirect, for example, in studying the coordination of an azetidine-containing ligand to an iron center. nih.govmdpi.comencyclopedia.pub The information gleaned would pertain to the oxidation state and coordination geometry of the iron atom, which could be influenced by the electronic properties of the azetidine ligand.

Applications of Azetidine Core Structures in Advanced Organic Synthesis and Materials Science

Role of Azetidine (B1206935) Moieties in Molecular Rigidification

The constrained four-membered ring of azetidine contributes to the rigidification of molecules into which it is incorporated. This property is advantageous in the design of compounds with specific conformational requirements for biological activity. Although the general principle of molecular rigidification by azetidine rings is well-established, there are no studies that specifically quantify or discuss the effect of the 3-(1-Methylcyclopropyl) substituent on this property.

Chiral Azetidine Derivatives in Asymmetric Catalysis

The use of chiral azetidines as ligands and organocatalysts in asymmetric catalysis is a well-established field of study. researchgate.netbirmingham.ac.uk The rigid, four-membered ring of the azetidine core provides a valuable scaffold for the development of chiral catalysts, influencing the stereochemical outcome of a variety of chemical transformations. researchgate.netrsc.org These catalysts have been successfully employed in reactions such as Friedel-Crafts alkylations, Henry reactions, and Michael-type additions. birmingham.ac.uk The conformational rigidity of the azetidine ring is considered advantageous for creating a well-defined chiral environment around a metal center or for orienting substrates in organocatalysis, leading to high levels of enantioselectivity. rsc.org

Despite the general interest in chiral azetidines, a thorough review of available research indicates a lack of studies specifically detailing the synthesis and application of chiral derivatives of 3-(1-Methylcyclopropyl)azetidine in asymmetric catalysis. While the synthesis of various chiral 2,3-disubstituted and 1,2,4-trisubstituted azetidines has been reported, nih.govbham.ac.uk and their potential as ligands for transition metals has been investigated, bham.ac.uk there is no specific data or research findings on the catalytic activity or enantioselective potential of ligands derived from This compound .

Future Directions and Emerging Research Avenues in 3 1 Methylcyclopropyl Azetidine Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of highly substituted, strained heterocycles like 3-(1-methylcyclopropyl)azetidine remains a significant challenge, often requiring multi-step sequences that can be inefficient. researchgate.netmedwinpublishers.com Future research will undoubtedly focus on developing more direct, efficient, and scalable synthetic routes.

Key areas of development include:

Strain-Release Functionalization: A promising future direction involves the use of highly strained precursors like 1-azabicyclo[1.1.0]butane (ABB). The direct alkylation of ABB with organometallic reagents, particularly those derived from 1-methylcyclopropane, could provide a rapid and atom-economical entry to the core structure. organic-chemistry.org Research into copper-catalyzed additions of organometal reagents to ABB is a particularly fertile ground for developing this approach. organic-chemistry.org

Photocatalytic and Electrochemical Methods: Visible-light photocatalysis has emerged as a powerful tool for forging complex bonds under mild conditions. umich.edu The development of aza-Paternò-Büchi reactions, a [2+2] cycloaddition between imines and alkenes, could be tailored for the synthesis of the azetidine (B1206935) core. mit.edumit.edu Similarly, electrocatalytic methods, such as the intramolecular hydroamination of specifically designed allylic sulfonamides, could offer a sustainable and highly regioselective pathway. organic-chemistry.org

Cross-Coupling Strategies: Modern cross-coupling reactions offer a modular approach to building complex molecules. Future work could focus on synthesizing a 3-iodo or 3-boronylazetidine intermediate, which could then be coupled with a 1-methylcyclopropyl metallic or boronic acid species. organic-chemistry.org The development of robust Hiyama or Suzuki-Miyaura cross-coupling protocols for these strained systems will be critical. organic-chemistry.org

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Strain-Release Alkylation | High atom economy, rapid access to core | Synthesis and handling of strained precursors (e.g., ABB), regioselectivity control |

| Photocatalysis | Mild reaction conditions, high functional group tolerance | Catalyst design, control of stereochemistry, scalability |

| Cross-Coupling Reactions | Modular and convergent approach, access to diverse analogs | Synthesis of stable coupling partners, optimization of catalyst systems for strained rings |

Exploration of Underutilized Reactivity Modes

The this compound scaffold possesses significant ring strain from both the azetidine and cyclopropane (B1198618) moieties. rsc.orgresearchwithrutgers.com This stored potential energy is a feature that has been largely untapped but could be harnessed to drive novel chemical transformations.

Future research should explore:

Strain-Driven Ring-Opening and Expansion: The inherent reactivity of the strained four-membered ring makes it an excellent candidate for nucleophilic ring-opening or ring-expansion reactions. researchgate.netrsc.org The presence of the 1-methylcyclopropyl group could influence the regioselectivity of these transformations, providing access to unique acyclic amines or larger, more complex heterocyclic systems like pyrrolidines or piperidines.

Cyclopropyl (B3062369) Ring as a Reactive Handle: The cyclopropyl group itself can act as a "spring-loaded" functional group. Under the right conditions (e.g., radical or transition-metal catalysis), it can undergo selective ring-opening, providing a pathway to novel linear chains or macrocycles that would be difficult to synthesize otherwise.

Polymerization: The high ring-strain energy makes azetidine derivatives potential monomers for ring-opening polymerization. Investigating the polymerization of this compound could lead to the creation of novel polyamines with unique thermal, mechanical, and biomedical properties.

Advanced Computational Modeling for De Novo Design and Reaction Optimization

As the complexity of target molecules increases, trial-and-error approaches to synthesis and design become increasingly inefficient. Advanced computational modeling offers a powerful alternative for accelerating discovery. mit.edu

Emerging avenues in this area include:

Quantum Chemical Calculations: Density Functional Theory (DFT) can be used to model reaction pathways for the synthesis of this compound. By calculating the energies of transition states and intermediates, researchers can predict the feasibility of a proposed synthetic route, understand selectivity, and identify potential byproducts before stepping into the lab. dergipark.org.tr

Machine Learning for Reaction Optimization: AI and machine learning models can be trained on existing reaction data to predict the optimal conditions (e.g., catalyst, solvent, temperature) for a given transformation. This approach could significantly reduce the experimental effort required to develop a high-yielding synthesis of the target compound and its derivatives.

De Novo Design of Functional Molecules: Computational models can be used to design novel derivatives of this compound with specific, pre-defined properties. mit.edumit.edu By screening virtual libraries of compounds for their predicted binding affinity to a biological target or for desired material properties, research can be focused on synthesizing only the most promising candidates. nih.gov

| Computational Technique | Application to this compound | Desired Outcome |

| Density Functional Theory (DFT) | Modeling transition states of synthetic routes | Predicting reaction feasibility and selectivity |

| Machine Learning (ML) | Predicting optimal reaction conditions | Accelerating synthesis optimization, improving yields |

| De Novo Design | Screening virtual libraries of derivatives | Identifying novel candidates for pharmaceutical or material applications |

Integration of Azetidine Chemistry with Flow Chemistry and Sustainable Synthesis

The transition from laboratory-scale synthesis to industrial production requires processes that are not only efficient but also safe, scalable, and sustainable. The integration of flow chemistry offers a solution to many of the challenges associated with handling reactive intermediates common in azetidine synthesis. uniba.itacs.orgnih.gov

Future research will likely focus on:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound would allow for better control over reaction parameters and safer handling of potentially unstable intermediates, such as lithiated azetidines. uniba.itacs.org The small reactor volume and high surface-area-to-volume ratio in flow systems enable rapid heat and mass transfer, often leading to higher yields and purities compared to batch processing. nih.gov

Green Chemistry Principles: A key goal will be the incorporation of sustainable practices. This includes the use of environmentally benign solvents, such as cyclopentyl methyl ether (CPME), which is safer and more sustainable than many traditional ethereal solvents. uniba.itacs.org Furthermore, flow chemistry can minimize waste by enabling more efficient reactions and simplifying purification procedures.

Automated Synthesis Platforms: Integrating flow reactors with automated control and analysis systems can create a platform for the rapid synthesis and screening of a library of this compound derivatives, accelerating the discovery of new functional molecules.

Discovery of New Applications Beyond Traditional Pharmaceutical Scaffolds

While azetidines are well-established as valuable scaffolds in medicinal chemistry, the unique topology of this compound opens the door to applications in other scientific domains. acs.orgnih.gov

Emerging areas of application include:

Asymmetric Catalysis: The rigid, chiral structure of azetidine derivatives makes them attractive candidates for use as ligands in asymmetric catalysis. Future work could explore the synthesis of enantiopure this compound and its use as a controlling element in reactions that require a well-defined three-dimensional catalytic pocket.

Materials Science: The compound's unique spirocyclic nature and inherent strain could be exploited in the design of novel polymers or energetic materials. researchgate.net As a monomer, it could impart unique rigidity and thermal stability to a polymer backbone. In the context of energetic materials, the high strain energy could be harnessed to develop new compounds with a tailored balance of energy and sensitivity. researchgate.net

Chemical Biology and Probe Development: The 3D shape of the 3-(1-methylcyclopropyl) group can serve as a non-aromatic, metabolically stable bioisostere for phenyl or other functional groups. nih.gov This makes it an ideal building block for creating chemical probes to study biological systems or for developing tool compounds with improved pharmacokinetic properties. nih.gov

Q & A

Q. What are the common synthetic routes for 3-substituted azetidines such as 3-(1-Methylcyclopropyl)azetidine, and how do reaction conditions influence yield and purity?

Synthesis of 3-substituted azetidines often involves strategies like acid-catalyzed dimerization, palladium-catalyzed alkyl-exchange, and radical strain-release photocatalysis. For example:

- Acid-catalyzed dimerization : Azetidine derivatives can form dimers (e.g., 3-(azetidin-1-yl)propan-1-amine) under acidic conditions, with yields influenced by catalysts (e.g., HCl or ZnCl₂) and temperature .

- Palladium catalysis : Neat reactions at 140°C with palladium black enable quantitative formation of azetidine derivatives via reactive intermediates like azetine .

- Radical strain-release : This method enables stereospecific C(sp³)–H arylation, critical for generating bicyclic azetidines with high specificity .

Q. Key factors affecting yield/purity :

Q. What analytical techniques are recommended for characterizing the structural and chemical properties of this compound and its derivatives?

Standard characterization includes:

- Nuclear Magnetic Resonance (NMR) : Used to confirm stereochemistry and purity, as demonstrated in the analysis of azetidine-TFA salts .

- High-Performance Liquid Chromatography (HPLC) : Critical for separating intermediates and final products, especially in multi-step syntheses .

- Mass Spectrometry (MS) : Provides molecular weight validation (e.g., C₆H₁₃NO·ClH for 3-isopropoxyazetidine hydrochloride, MW 151.63) .

- Purity assessment : Reported via CAS registry data and supplier specifications (e.g., 95% purity for N-{2-azabicyclo[4.2.0]octan-1-ylmethyl}carbamate) .

Advanced Research Questions

Q. How can researchers design experiments to optimize the synthesis of this compound derivatives with specific stereochemical configurations?

Optimization strategies include:

- Systematic variation of reaction parameters : For example, testing temperatures (80–140°C) and catalysts (Pd, HCl) to control stereospecificity .

- Use of directing groups : In C–H functionalization, directing groups like sulfonamides enhance regioselectivity during arylation .

- Scale-up protocols : Adjusting solvent volume and purification methods (e.g., flash chromatography vs. vacuum distillation) to maintain yield at larger scales .

Case study : Heating N-[3-(Azetidin-1-yl)propyl]-2-methylquinolin-5-amine to 120°C for 4 hours achieved 96% yield, while CH₃CN solvent with TFA yielded 70% pure dimer .

Q. What role do 3-substituted azetidines play in modulating NLRP3 inflammasome activity, and how can contradictory findings in different biological models be reconciled?

3-Substituted azetidines (e.g., 3-(Naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride) inhibit NLRP3 inflammasome signaling by:

Q. Addressing contradictions :

Q. How do computational methods like molecular docking support the understanding of azetidine derivatives' inhibitory effects on enzymes such as amyloglucosidase?

Molecular docking elucidates binding interactions between azetidine derivatives and enzyme active sites:

- Competitive inhibition : Azetidine iminosugars (e.g., compound 2d ) bind to the catalytic site of α-glucosidase, blocking substrate access .

- Structure-activity relationships (SAR) : Docking studies reveal that N-carboxy functionalization enhances hydrogen bonding with residues like Asp214, improving inhibitory potency over Miglitol .

Validation : Experimental IC₅₀ values correlate with docking-predicted binding affinities, confirming computational reliability .

Q. What strategies are effective in resolving contradictions in reported biological activities of azetidine derivatives across different studies?

- Standardized assays : Use identical protocols (e.g., enzyme inhibition assays at pH 7.4, 37°C) to minimize variability .

- Cross-model validation : Test compounds in both in vitro (e.g., BV2 cells) and ex vivo (e.g., diabetic mouse retinas) models to confirm mechanisms .

- Meta-analysis of synthetic conditions : Compare yields, purity, and stereochemistry across studies to identify confounding factors (e.g., TFA vs. HCl catalysis) .

Example : Discrepancies in anti-inflammatory activity may arise from differences in azetidine substituents (e.g., fluoromethyl vs. nitrophenoxy groups) impacting cellular uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.